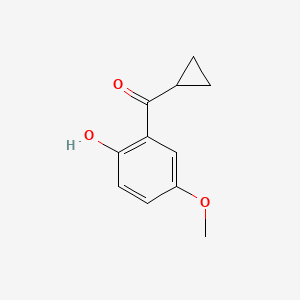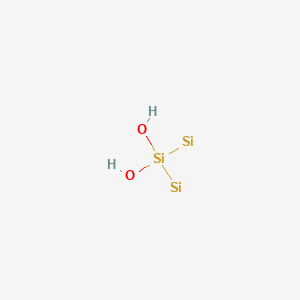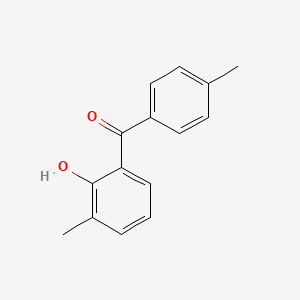
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone is an organic compound with the molecular formula C11H12O3 It is a member of the methanone family, characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 2-hydroxy-5-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Another method involves the Fries rearrangement of cyclopropyl phenyl ether in the presence of aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropyl(2-oxo-5-methoxyphenyl)methanone.
Reduction: Formation of cyclopropyl(2-hydroxy-5-methoxyphenyl)methanol.
Substitution: Formation of cyclopropyl(2-hydroxy-5-substituted phenyl)methanone derivatives.
Scientific Research Applications
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(2-hydroxyphenyl)methanone
- Cyclopropyl(4-methoxyphenyl)methanone
- Cyclopropyl(2-hydroxy-4-methoxyphenyl)methanone
Uniqueness
Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
918311-57-6 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
cyclopropyl-(2-hydroxy-5-methoxyphenyl)methanone |
InChI |
InChI=1S/C11H12O3/c1-14-8-4-5-10(12)9(6-8)11(13)7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
SQQZTSMKPNADLS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)

![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)


![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)


![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![2-[2,3,5,6-Tetrafluoro-4-(5-thiophen-2-ylthiophen-2-yl)phenyl]-5-thiophen-2-ylthiophene](/img/structure/B14192000.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
![4-Phenyl-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14192015.png)
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
